4-Bromo-3-(methoxymethoxy)pyridine
Description
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
4-bromo-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-7-4-9-3-2-6(7)8/h2-4H,5H2,1H3 |
InChI Key |
AOAGWJHRYDSLOM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-hydroxypyridine to obtain 4-bromo-3-hydroxypyridine, which is then reacted with methoxymethyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for 4-Bromo-3-(methoxymethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution: Products include 4-azido-3-(methoxymethoxy)pyridine or 4-thio-3-(methoxymethoxy)pyridine.
Oxidation: Products include 4-bromo-3-(methoxymethoxy)pyridine N-oxide.
Reduction: Products include 3-(methoxymethoxy)pyridine.
Coupling: Products include biaryl compounds with various substituents.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
4-Bromo-3-(methoxymethoxy)pyridine is primarily recognized as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drugs aimed at treating neurological and inflammatory diseases. For instance, it may inhibit specific kinases involved in inflammatory pathways, thereby reducing inflammation and providing therapeutic benefits.
Case Study: Antibacterial Activity
Research has shown that pyridine derivatives, including compounds similar to 4-Bromo-3-(methoxymethoxy)pyridine, exhibit antibacterial properties. A study demonstrated that modifications to the pyridine ring can enhance the activity against resistant bacterial strains, suggesting that this compound could be further explored for its potential in developing new antibacterial agents .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 4-Bromo-3-(methoxymethoxy)pyridine serves as a crucial building block for the creation of more complex heterocyclic compounds. Its unique substitution pattern allows for diverse reactivity, facilitating the development of novel chemical entities with varied functionalities.
Table 1: Synthetic Applications of 4-Bromo-3-(methoxymethoxy)pyridine
| Application Type | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for drugs targeting neurological disorders |
| Heterocyclic Synthesis | Building block for complex organic molecules |
| Material Science | Development of materials with specific electronic properties |
Material Science
Development of Novel Materials
The compound is also utilized in material science for developing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the material's performance characteristics, such as conductivity and stability under various environmental conditions.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methoxymethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The methoxymethoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 210300-14-4
- Molecular Formula: C₇H₈BrNO₂
- Molecular Weight : 218.05 g/mol
- Structure : A pyridine ring substituted with bromine at the 4-position and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position .
Key Features :
- The methoxymethoxy group acts as a protective moiety for hydroxyl groups in synthetic pathways, enabling controlled deprotection (e.g., using TFA) for subsequent functionalization .
- Applications : Primarily used as a pharmaceutical intermediate in the synthesis of antineoplastic agents, such as mitochondrial Complex II inhibitors like atpenin A5 derivatives .
Substituent Position and Reactivity
4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3)
- Structure : Bromine at 4-position, methoxy (-OCH₃) at 2-position, and methyl (-CH₃) at 3-position .
- Molecular Formula: C₇H₈BrNO.
- Key Differences :
4-Bromo-3-ethoxypyridine (CAS 17117-21-4)
- Structure : Ethoxy (-OCH₂CH₃) group at the 3-position .
- Molecular Formula: C₇H₈BrNO.
- Metabolic Stability: Ethoxy groups are less prone to enzymatic cleavage than methoxymethoxy, altering pharmacokinetic profiles .
Positional Isomerism
2-Bromo-3-(methoxymethoxy)pyridine (CAS 162271-10-5)
- Structure : Bromine at 2-position, methoxymethoxy at 3-position .
- Key Differences :
- Electronic Effects : Bromine at the 2-position alters the electron density of the pyridine ring, directing metal-halogen exchange reactions (e.g., with n-BuLi) to different positions compared to the 4-bromo isomer .
- Synthetic Utility : Less commonly used in pharmaceutical intermediates due to regiochemical constraints .
Functional Group Variations
4-Bromo-3-methoxypyridine Hydrochloride (CAS 1209335-53-4)
- Structure : Methoxy (-OCH₃) at 3-position, hydrochloride salt .
- Key Differences: Solubility: The hydrochloride salt enhances aqueous solubility, unlike the neutral methoxymethoxy-protected compound .
3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
- Structure : Bromine at 3-position, methoxy at 5-position .
- Molecular Formula: C₆H₆BrNO.
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Key Applications |
|---|---|---|---|---|
| 4-Bromo-3-(methoxymethoxy)pyridine | 210300-14-4 | Br (4), -OCH₂OCH₃ (3) | 218.05 | Pharmaceutical intermediates |
| 4-Bromo-2-methoxy-3-methylpyridine | 112197-12-3 | Br (4), -OCH₃ (2), -CH₃ (3) | 202.05 | Organic synthesis |
| 4-Bromo-3-ethoxypyridine | 17117-21-4 | Br (4), -OCH₂CH₃ (3) | 202.05 | Chemical building blocks |
| 2-Bromo-3-(methoxymethoxy)pyridine | 162271-10-5 | Br (2), -OCH₂OCH₃ (3) | 218.05 | Specialty chemicals |
| 4-Bromo-3-methoxypyridine HCl | 1209335-53-4 | Br (4), -OCH₃ (3), HCl | 208.48 | Drug discovery |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-3-(methoxymethoxy)pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via regioselective bromination and subsequent protection of hydroxyl groups. For example, describes a method using potassium carbonate (K₂CO₃) and chloro(methoxy)methane in acetone at 60°C to introduce the methoxymethoxy (MOM) protecting group to a brominated pyridine scaffold. Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents. Chromatographic purification (e.g., flash column chromatography with gradients of ethyl acetate/hexanes) is critical for isolating the product .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to characterize 4-Bromo-3-(methoxymethoxy)pyridine?
- ¹H/¹³C NMR : The bromine atom induces distinct deshielding effects on adjacent protons. The MOM group’s methoxy protons typically appear as singlets in the 3.3–3.5 ppm range, while pyridine ring protons resonate downfield (7.0–8.5 ppm).
- IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-O-C ether linkages (~1100–1250 cm⁻¹) confirm functional groups. Computational studies ( ) supplement experimental data by predicting vibrational modes and electron density distributions .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to its pyridine core and ether substituents. Stability tests under varying pH and temperature conditions are recommended. highlights the use of anhydrous Na₂SO₄ and inert atmospheres (argon) during synthesis to prevent hydrolysis of the MOM group .
Advanced Research Questions
Q. How do computational models predict the reactivity of 4-Bromo-3-(methoxymethoxy)pyridine, and what experimental validations are required?
reports that Molecular Electrostatic Potential (MESP) maps identify C11 as the most electrophilic site (ideal for nucleophilic substitution) and C10/C11 as reactive toward radicals. Density Functional Theory (DFT) calculations further predict hyperpolarizability values (9.7419 × 10⁻³⁰ esu), suggesting nonlinear optical applications. Experimental validation via X-ray crystallography or kinetic studies (e.g., monitoring substitution reactions at C11) is critical to confirm these predictions .
Q. What strategies address contradictory data in literature regarding regioselectivity during functionalization of brominated pyridines?
Discrepancies in regioselectivity (e.g., bromination at C4 vs. C5) may arise from steric effects or solvent polarity. For instance, notes that steric hindrance from the MOM group in 4-bromo-2-chloro-6-iodo-3-(methoxymethoxy)pyridine directs electrophiles to less hindered positions. Systematic studies using isotopic labeling ( ) or competitive reaction assays can resolve such contradictions .
Q. How can catalytic systems improve the efficiency of cross-coupling reactions involving this compound?
Palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) are effective in Suzuki-Miyaura couplings, as demonstrated in for synthesizing furan-pyridine hybrids. Microwave-assisted heating (140°C, argon atmosphere) enhances reaction rates and yields. Ligand selection (e.g., bulky phosphines for steric control) and solvent optimization (e.g., toluene vs. DMF) further refine catalytic performance .
Q. What are the implications of solvent effects on the compound’s reactivity descriptors?
Solvent polarity significantly impacts local reactivity. indicates that polar solvents stabilize charge-separated transition states, enhancing electrophilic attack at C11. Conversely, nonpolar solvents may favor radical pathways. Solvent-screening experiments (e.g., using water, ethanol, hexane) paired with DFT calculations (COSMO-RS model) can quantify these effects .
Data Contradiction and Resolution
Q. How should researchers interpret conflicting reports on synthetic yields for derivatives of 4-Bromo-3-(methoxymethoxy)pyridine?
For example, reports an 89.4% yield for a Boc-protected intermediate, while achieves only 35% yield for a similar MOM-protected product. Factors like reagent purity, reaction scale, and purification methods (e.g., gravity filtration vs. flash chromatography) may account for discrepancies. Replicating procedures under controlled conditions (e.g., standardized inert atmospheres) and reporting detailed experimental logs are essential for reproducibility .
Methodological Tables
Table 1. Key Reactivity Descriptors for 4-Bromo-3-(methoxymethoxy)pyridine ( )
| Reactivity Site | Attack Type | Predicted Activity | Solvent Sensitivity |
|---|---|---|---|
| C11 | Nucleophilic | High | Polar solvents ↑ |
| C10 | Radical | Moderate | Nonpolar solvents ↑ |
| O-MOM | Electrophilic | Low | pH-dependent |
Table 2. Optimized Synthetic Conditions for MOM Protection ( )
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes rate |
| Solvent | Acetone | Enhances solubility |
| Base | K₂CO₃ | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
